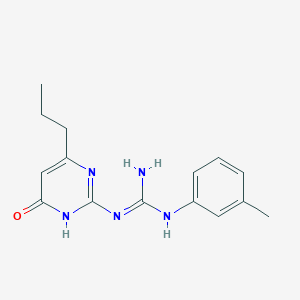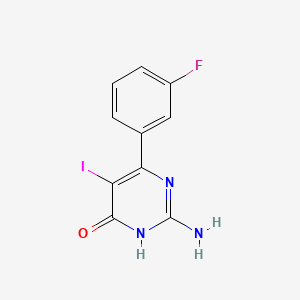
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Descripción general
Descripción
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with a methylphenyl group and a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution reactions: The pyrimidine ring can be further functionalized by introducing the propyl group through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine would depend on its specific interactions with biological targets. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methylphenyl)-3-(4-oxo-6-methyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with a methyl group instead of a propyl group.
1-(3-Methylphenyl)-3-(4-oxo-6-ethyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may confer different steric and electronic properties compared to similar compounds with different alkyl substitutions.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-5-11-9-13(21)19-15(18-11)20-14(16)17-12-7-4-6-10(2)8-12/h4,6-9H,3,5H2,1-2H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVYTPEDVINIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(BENZYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B3716995.png)
![2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol](/img/structure/B3717000.png)
![3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3717005.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B3717017.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3717030.png)
![5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B3717035.png)
![5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B3717039.png)
![5,5-Dimethyl-2-[({[1-(2-methylpropanoyl)piperidin-4-yl]methyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B3717055.png)
![5-benzyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3717064.png)
![methyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3717066.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3717072.png)
![6-(2-aminophenyl)-3-[(2-chlorobenzyl)thio]-1,2,4-triazin-5-ol](/img/structure/B3717079.png)
![4-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-2-(furan-2-yl)-1,3-oxazol-5-ol](/img/structure/B3717082.png)
